5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a molecular formula of C18H12BrN3O6 . This compound is characterized by its unique structure, which includes a brominated benzylidene group and a nitrobenzyl ether moiety attached to a pyrimidine trione core .
Preparation Methods
The synthesis of 5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, starting with the preparation of the brominated benzylidene intermediate . This intermediate is then reacted with a nitrobenzyl ether derivative under specific conditions to form the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Scientific Research Applications
5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The brominated benzylidene group can also participate in electrophilic aromatic substitution reactions, further contributing to its activity .
Comparison with Similar Compounds
Similar compounds to 5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione include:
- 5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-{3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]methylene}-1,3-diazinane-2,4,6-trione These compounds share similar structural features but differ in the position and nature of the substituents on the benzylidene and nitrobenzyl groups . The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity .
Properties
Molecular Formula |
C18H12BrN3O6 |
---|---|
Molecular Weight |
446.2 g/mol |
IUPAC Name |
5-[[3-bromo-4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H12BrN3O6/c19-14-8-10(7-13-16(23)20-18(25)21-17(13)24)4-5-15(14)28-9-11-2-1-3-12(6-11)22(26)27/h1-8H,9H2,(H2,20,21,23,24,25) |
InChI Key |
KIFBFMQCRFFKLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)C=C3C(=O)NC(=O)NC3=O)Br |
Origin of Product |
United States |
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